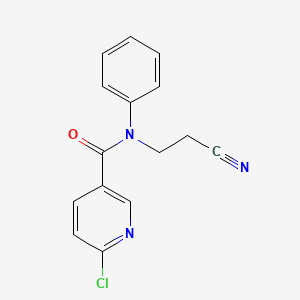
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and sulfur atoms in its structure contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine typically involves the reaction of 3-chlorothiophene-2-amine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to control the reactivity of cyanuric chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated triazine derivatives or modified thiophene rings.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological macromolecules, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a different substitution pattern on the thiophene ring.
6-(3-Chlorothiophen-2-YL)-1,3,5-triazin-2-amine: Lacks the chlorine atom on the triazine ring.
4,6-Dichloro-1,3,5-triazin-2-amine: Contains two chlorine atoms on the triazine ring but lacks the thiophene ring.
Uniqueness
4-Chloro-6-(3-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The combination of a triazine ring and a thiophene ring also contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C7H4Cl2N4S |
|---|---|
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
4-chloro-6-(3-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI-Schlüssel |
OHBYCKPWLYJATL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Cl)C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)
amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)


![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)





